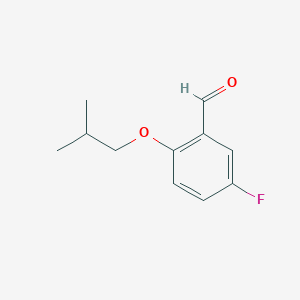

5-Fluoro-2-isobutoxybenzaldehyde

Description

5-Fluoro-2-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an isobutoxy group

Properties

IUPAC Name |

5-fluoro-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABCOSNWTBXZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isobutoxybenzaldehyde typically involves the introduction of the fluorine and isobutoxy groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The isobutoxy group can be introduced via an etherification reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-isobutoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

Oxidation: 5-Fluoro-2-isobutoxybenzoic acid

Reduction: 5-Fluoro-2-isobutoxybenzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

5-Fluoro-2-isobutoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to yield 5-fluoro-2-isobutoxybenzoic acid.

- Reduction : It can be reduced to form 5-fluoro-2-isobutoxybenzyl alcohol.

- Substitution Reactions : The aldehyde group can undergo nucleophilic substitution, leading to various substituted derivatives depending on the nucleophile used.

Biological Applications

The biological activity of this compound and its derivatives has been a focus of research due to their potential therapeutic effects:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against pathogens such as E. coli and Pseudomonas aeruginosa when combined with permeabilizing agents.

- Anticancer Activity : Research indicates that compounds similar to this compound may inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways associated with cancer .

Medicinal Chemistry

The compound is being investigated for its potential use in drug development:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit COX-1, COX-2, and LOX enzymes, which are critical targets in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition potency is often measured using IC50 values, providing insights into its efficacy compared to established drugs like celecoxib .

- Pharmaceutical Intermediates : As a synthetic intermediate, it plays a crucial role in the development of new pharmaceuticals targeting various diseases, including cancer and inflammatory conditions .

Industrial Applications

In addition to its roles in research and medicine, this compound finds applications in industrial settings:

- Specialty Chemicals Production : It is utilized in the manufacture of specialty chemicals and as a reagent in various industrial processes, enhancing the efficiency of chemical synthesis.

Case Studies and Research Findings

Recent studies illustrate the compound's diverse applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isobutoxybenzaldehyde is primarily related to its ability to interact with biological targets through its fluorine and isobutoxy groups. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components .

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

Membrane Interaction: The isobutoxy group can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

5-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.

5-Fluoro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.

5-Fluoro-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isobutoxy group.

Uniqueness: 5-Fluoro-2-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic effects compared to other alkoxy groups. This can influence the compound’s reactivity, biological activity, and physicochemical properties, making it valuable for specific applications in research and industry .

Biological Activity

5-Fluoro-2-isobutoxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C11H13F O2

- Molecular Weight : 196.22 g/mol

The compound features a fluorine atom at the 5-position of the benzene ring, an isobutoxy group at the 2-position, and an aldehyde functional group, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which affects metabolic pathways. The fluorine atom enhances the compound's ability to form strong hydrogen bonds, while the isobutoxy group increases lipophilicity, facilitating interactions with lipid membranes .

- Receptor Binding : It can interact with cellular receptors, modulating signal transduction pathways, which may influence cellular responses and behaviors.

- Membrane Interaction : The isobutoxy group allows for incorporation into lipid membranes, potentially affecting membrane fluidity and function .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against strains of Staphylococcus aureus, with inhibitory concentrations reported as low as 4 μg/mL . This suggests potential applications in developing antibacterial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The mechanism involves interference with DNA synthesis and cellular proliferation pathways. The fluorinated structure may enhance metabolic stability and bioavailability, making it a candidate for further drug development .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Key Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxybenzaldehyde | Methoxy group | Moderate cytotoxicity |

| 5-Fluoro-2-ethoxybenzaldehyde | Ethoxy group | Antimicrobial effects |

| 5-Fluoro-2-propoxybenzaldehyde | Propoxy group | Lower activity compared to isobutoxy |

The presence of the isobutoxy group in this compound imparts distinct steric and electronic effects that enhance its reactivity and biological activity compared to other alkoxy-substituted benzaldehydes .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of benzaldehydes, including this compound, inhibited S. aureus growth effectively. This underscores its potential as a lead compound in antibiotic development .

- Cytotoxic Mechanism : Another investigation into the cytotoxic effects revealed that treatment with this compound led to significant apoptosis in cancer cell lines, indicating its potential role as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.